Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a heterocyclic compound that features a quinoline moiety. This compound is part of a class of molecules known for their diverse biological activities and potential therapeutic applications. The quinoline nucleus is a privileged scaffold in medicinal chemistry, often used in the development of new drugs due to its wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step reactions. One common method includes the condensation of diethyl acetoacetate with an appropriate aldehyde and ammonium acetate under reflux conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the dihydropyridine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
Fluoroquinolones: A class of antibiotics with a quinoline core.
Uniqueness
Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its combination of a quinoline moiety with a dihydropyridine ring, providing a distinct set of chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to simpler quinoline derivatives .
Properties
CAS No. |
53274-27-4 |
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Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-quinolin-4-yl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-5-27-21(25)18-13(3)24-14(4)19(22(26)28-6-2)20(18)16-11-12-23-17-10-8-7-9-15(16)17/h7-12,20,24H,5-6H2,1-4H3 |
InChI Key |
OFJZJRDAAXGCDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=NC3=CC=CC=C23)C(=O)OCC)C)C |
Origin of Product |
United States |
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